3beta-Hydroxy lanostane-7,11-dione acetate
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Overview
Description
3beta-Hydroxylanostane-7,11-dione acetate is a triterpenoid.
Scientific Research Applications
Chemical Modification and Synthesis
Research on lanostane derivatives, including 3beta-Hydroxy lanostane-7,11-dione acetate, often focuses on chemical modification and synthesis. One study discusses the conversion of lanost-8-enyl acetate through various stages to produce different chemical compounds, showcasing the versatility and potential for creating a range of derivatives from lanostane compounds (Shoppee, Hughes, & Lack, 1966).
Chiroptical Properties
Another aspect of lanostane research involves studying the chiroptical properties of lanostane alcohols. The circular dichroism of Rh2(OCOCF3)4 complexes of lanostane alcohols, including derivatives of 3beta-hydroxylanostanes, has been examined, with a focus on understanding the correlation between the Cotton effects and the absolute stereochemistry of these compounds (Frelek et al., 2001).
Cytotoxicity and Anticancer Properties
Lanostane compounds have been explored for their cytotoxic properties. Studies have been conducted to evaluate the cytotoxicity of various lanostane analogues, including 3beta-hydroxy analogues, on tumor cell lines. This research suggests a potential application in cancer treatment, as some derivatives demonstrate higher cytotoxicity in certain configurations (Šarek et al., 2005).
Isolation from Natural Sources
Studies have also focused on isolating new lanostane triterpenoids from natural sources, such as various plants and fungi. For instance, four new lanostane triterpenoids were isolated from Euphorbia humifusa, demonstrating the diversity of lanostane derivatives in nature and their potential for various applications (Lu et al., 2007).
Antibacterial Activities
Additionally, the antibacterial activities of lanostane triterpenoids have been tested, indicating another potential application area for these compounds. Research on new lanostane triterpenoids isolated from plants such as Polyalthia obliqua highlights their potential antibacterial properties (Wang et al., 2014).
properties
CAS RN |
6593-12-0 |
---|---|
Product Name |
3beta-Hydroxy lanostane-7,11-dione acetate |
Molecular Formula |
C32H52O4 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-7,11-dioxo-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O4/c1-19(2)11-10-12-20(3)22-13-16-31(8)28-23(34)17-25-29(5,6)26(36-21(4)33)14-15-30(25,7)27(28)24(35)18-32(22,31)9/h19-20,22,25-28H,10-18H2,1-9H3/t20-,22-,25+,26+,27+,28-,30+,31+,32-/m1/s1 |
InChI Key |
WFKYHSDKVGOEMG-BYOCFGTCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Other CAS RN |
6593-12-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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